molecular formula C7H6BrFN2O B11877451 4-Amino-3-bromo-5-fluorobenzamide CAS No. 1357943-94-2

4-Amino-3-bromo-5-fluorobenzamide

Cat. No.: B11877451
CAS No.: 1357943-94-2
M. Wt: 233.04 g/mol
InChI Key: GNGXWNIAPAVOIM-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-fluorobenzamide is an organic compound with the molecular formula C7H6BrFN2O It is a derivative of benzamide, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-5-fluorobenzamide typically involves multiple steps. One common method starts with the nitration of 4-bromo-2-fluoroaniline, followed by reduction to obtain the corresponding amine. The final step involves the acylation of the amine with benzoyl chloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-5-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzamides, nitrobenzamides, and alkylated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-3-bromo-5-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-bromo-5-fluorobenzamide
  • 4-Amino-3-chloro-5-fluorobenzamide
  • 4-Amino-3-bromo-5-chlorobenzamide

Comparison

Compared to similar compounds, 4-Amino-3-bromo-5-fluorobenzamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and interaction with biological targets. The presence of both bromo and fluoro groups can enhance its stability and binding affinity in certain applications .

Properties

CAS No.

1357943-94-2

Molecular Formula

C7H6BrFN2O

Molecular Weight

233.04 g/mol

IUPAC Name

4-amino-3-bromo-5-fluorobenzamide

InChI

InChI=1S/C7H6BrFN2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12)

InChI Key

GNGXWNIAPAVOIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)C(=O)N

Origin of Product

United States

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